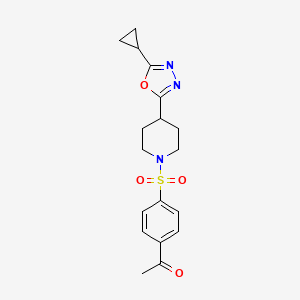

1-(4-((4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

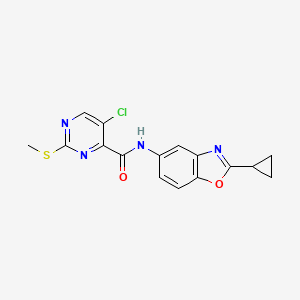

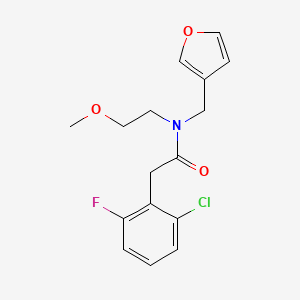

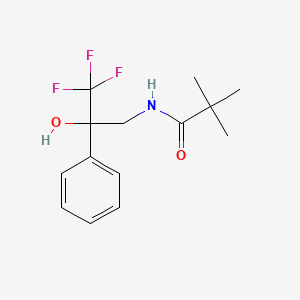

The compound “1-(4-((4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone” is a complex organic molecule. It contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This type of structure is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .

Synthesis Analysis

The synthesis of such compounds often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule . The IR spectrum can provide information about the functional groups present in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound can be quite complex. For example, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the types of bonds it contains. For example, oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . The IR spectra of synthesized compounds can provide information about the types of bonds present .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

A study by Khalid et al. (2016) explored the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, which were screened against butyrylcholinesterase (BChE) enzyme. The study also included molecular docking studies to find ligand-BChE binding affinity and ligand orientation in active sites of human BChE protein, highlighting the importance of amino acid residues such as Gly116, His438, Tyr332, and Ser198 in ligand stabilization within the binding site (Khalid et al., 2016).

Anticancer Activity

Bashandy et al. (2011) described the synthesis of novel sulfones with biologically active hydrazides, hydrazonoyl cyanide, 1,2-dihydropyridines, chromene, and benzochromene moieties starting from 1-[4-(piperidin-1-ylsulfonyl)phenyl]-ethanone. These compounds were evaluated for their in vitro anticancer activity against the breast cancer cell line (MCF7), underscoring the therapeutic potential of such compounds (Bashandy et al., 2011).

Antimicrobial Activity

The synthesis and anti-bacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide by Khalid et al. (2016) demonstrated moderate to significant antibacterial activity. This research contributes to understanding the potential of such compounds in combating bacterial infections (Khalid et al., 2016).

HIV-1 Replication Inhibition

Che et al. (2015) synthesized novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication. Among these derivatives, specific compounds showed promising activity against HIV-1 replication, indicating the potential use of such molecules in HIV therapy (Che et al., 2015).

Orientations Futures

The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including drug discovery, development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .

Propriétés

IUPAC Name |

1-[4-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]sulfonylphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-12(22)13-4-6-16(7-5-13)26(23,24)21-10-8-15(9-11-21)18-20-19-17(25-18)14-2-3-14/h4-7,14-15H,2-3,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDFVBAOVGAONM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2647628.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline](/img/structure/B2647630.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2647631.png)

![4-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2647632.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2647635.png)

![5-cyclopropyl-N-[(furan-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2647640.png)

![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2647646.png)